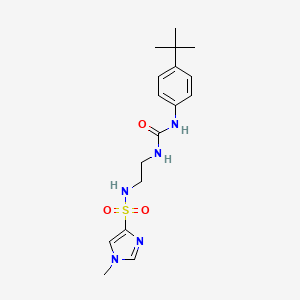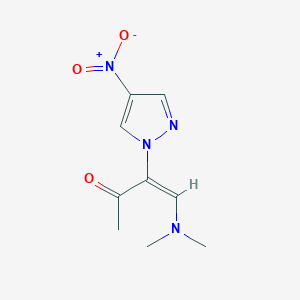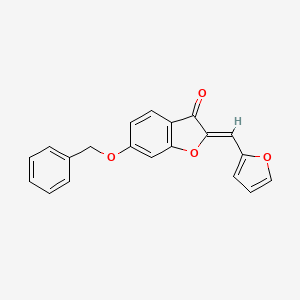![molecular formula C19H17F3N2O3S B2775957 1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879930-04-8](/img/structure/B2775957.png)
1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H17F3N2O3S and its molecular weight is 410.41. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anion Effects on Gas Solubility
Research on ionic liquids, including compounds with structures related to the specified compound, has shown that the nature of the anion significantly influences gas solubilities. Benzene, carbon dioxide, and nitrous oxide exhibit high solubilities in certain ionic liquids, suggesting that these substances, due to their molecular interactions and solubility properties, could play a role in gas separation technologies and environmental applications (Anthony et al., 2005).
Multifunctional Mononuclear Complexes
Studies on bisthienylethenes have led to the synthesis of multifunctional mononuclear complexes that demonstrate distinct magnetic behaviors and photochromic properties. These complexes, which include structural motifs related to the specified chemical, highlight the potential of such compounds in the development of advanced materials with applications in data storage and molecular electronics (Cao et al., 2015).
Synthesis and Structure of Trans-Fused Ureas
The synthesis and structural analysis of compounds with a thieno[3,4-d]imidazol-2-one core, similar to the specified compound, have been explored for their potential in various chemical synthesis applications. X-ray crystallography of such compounds offers insights into their molecular geometry and potential reactivity, contributing to the field of organic synthesis and materials science (Ellis et al., 1972).
Novel Complexes and Supramolecular Frameworks
Research into metal–organic frameworks (MOFs) involving imidazolium-based compounds has led to the discovery of novel complexes with unique structural characteristics. These findings underline the versatility of such compounds in constructing MOFs for applications in catalysis, gas storage, and separation technologies (Sun et al., 2010).
Reactivity and Catalytic Applications
The reactivity of super-electron-rich olefins derived from cyclam, including the synthesis and applications of imidazolium-based compounds, demonstrates their potential in catalytic processes and organic synthesis. These compounds' molecular structures and reactivity patterns provide valuable insights into designing new catalysts and reagents for chemical transformations (Lappert et al., 2009).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c1-12-5-7-14(8-6-12)23-16-10-28(26,27)11-17(16)24(18(23)25)15-4-2-3-13(9-15)19(20,21)22/h2-9,16-17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJJWTJXKVPGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2775875.png)
![1-(Azepan-1-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2775878.png)
![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2775880.png)


![3,8-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B2775884.png)


![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775889.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2775892.png)


